molecular formula C14H15N3O B2369984 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile CAS No. 253605-94-6

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile

Cat. No.: B2369984
CAS No.: 253605-94-6
M. Wt: 241.294
InChI Key: RRQJBUVUWJZRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Compounds containing the benzimidazole moiety are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties

Mechanism of Action

Target of Action

The primary target of 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile and its derivatives is the tubulin protein . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

The compound binds to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly leads to the malsegregation of chromosomes .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal cell division process, leading to aneuploidy and polyploidy in both somatic and germ cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.

Pharmacokinetics

For instance, in rats, carbendazim is eliminated within 72 hours, with 62% to 66% of the dose eliminated through urine in males and 54% to 62% in females . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action include the induction of aneuploidy and polyploidy , which can lead to cell death . Additionally, the compound has been found to exhibit antioxidant activity , reacting with various free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s antioxidant activity can be influenced by the presence of various free radicals in the environment . Furthermore, the compound’s anthelmintic activity can be affected by the specific characteristics of the parasitic species it targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile, a common synthetic route involves the reaction of 1,2-diaminobenzene with heptanoic acid derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is unique due to its specific structure, which combines the benzimidazole moiety with a heptanenitrile chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-3-8-13(18)10(9-15)14-16-11-6-4-5-7-12(11)17-14/h4-7,10H,2-3,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQJBUVUWJZRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C#N)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.